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Compound of Interest

Compound Name: Cy2-SE (iodine)

Cat. No.: B15557028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cy2-SE (iodine), a versatile fluorescent dye, for its

application in biological research and drug development. This document outlines its core

properties, detailed experimental protocols, and its use in studying cellular signaling pathways.

Core Properties of Cy2-SE (iodine)
Cy2-SE (iodine), also known as Cyanine2 Succinimidyl Ester, is an amine-reactive fluorescent

dye belonging to the cyanine family. It is widely used for covalently labeling proteins, peptides,

and nucleic acids.[1][2] The succinimidyl ester (SE) moiety reacts efficiently with primary

amines (such as the side chain of lysine residues in proteins) to form a stable amide bond.

Below is a summary of the key quantitative data for Cy2-SE (iodine):

Property Value Reference

CAS Number 186205-33-4 [1]

Molecular Weight 643.47 g/mol [1]

Molecular Formula C29H30IN3O6 [3]

Excitation Maximum (Ex) ~485 nm [2]

Emission Maximum (Em) ~515 nm [2]
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Experimental Protocols
This section provides detailed methodologies for the use of Cy2-SE in labeling proteins and in

subsequent immunofluorescence applications for studying cellular signaling.

Protein Labeling with Cy2-SE (iodine)
This protocol is optimized for labeling approximately 1 mg of a typical IgG antibody.[4]

Materials:

Protein (e.g., IgG antibody) at 2-10 mg/mL in an amine-free buffer (e.g., PBS)

Cy2-SE (iodine)

Anhydrous Dimethyl Sulfoxide (DMSO)

1 M Sodium Bicarbonate (pH 8.5)

Purification column (e.g., Sephadex G-25)

Procedure:

Protein Preparation:

Ensure the protein concentration is between 2-10 mg/mL. Labeling efficiency significantly

decreases at concentrations below 2 mg/mL.[1]

The buffer must be free of primary amines (e.g., Tris) or ammonium ions.

Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[1]

Dye Preparation:

Prepare a 10 mg/mL stock solution of Cy2-SE (iodine) in anhydrous DMSO.

Labeling Reaction:

The optimal molar ratio of Cy2-SE to protein is typically around 10:1.
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For example, to label 0.5 mL of a 2 mg/mL IgG solution (MW: 150,000 g/mol ):

Calculate moles of IgG: (2 mg/mL * 0.5 mL) / 150,000 mg/mmol = 6.7 x 10⁻⁶ mmol.

Calculate moles of Cy2-SE needed: 6.7 x 10⁻⁶ mmol * 10 = 6.7 x 10⁻⁵ mmol.

Calculate the volume of Cy2-SE stock solution: (6.7 x 10⁻⁵ mmol * 643.47 mg/mmol) /

10 mg/mL = 4.31 µL.[1]

Add the calculated volume of the Cy2-SE stock solution to the protein solution.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification:

Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25).

Elute with an appropriate buffer (e.g., PBS). The first colored fraction will be the Cy2-

labeled protein.

Immunofluorescence Staining for EGFR Signaling
Pathway Analysis
This protocol describes the use of a Cy2-labeled secondary antibody to visualize the epidermal

growth factor receptor (EGFR) and its downstream signaling, specifically the activation of the

MAPK/ERK pathway.

Materials:

Cells cultured on coverslips

4% Paraformaldehyde in PBS

PBS containing 0.1% Triton X-100 (Permeabilization Buffer)

Blocking Buffer (e.g., 3% BSA in PBST)
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Primary antibody against a target in the EGFR pathway (e.g., anti-phospho-ERK)

Cy2-labeled secondary antibody (host species matched to the primary antibody)

Mounting medium with an anti-fade reagent

Procedure:

Cell Culture and Treatment:

Seed cells on coverslips and culture to the desired confluency.

Induce the signaling pathway of interest (e.g., by treating with EGF to activate the EGFR

pathway).

Fixation and Permeabilization:

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes. This step is

necessary for intracellular targets.

Blocking:

Wash the cells three times with PBS.

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at

room temperature.[5]

Primary Antibody Incubation:

Dilute the primary antibody (e.g., anti-phospho-ERK) to its optimal concentration in the

blocking buffer.

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or

overnight at 4°C.[5]
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Secondary Antibody Incubation:

Wash the cells three times with PBST (PBS with 0.05% Tween-20).[5]

Dilute the Cy2-labeled secondary antibody in the blocking buffer.

Incubate the cells with the secondary antibody solution for 1 hour at room temperature,

protected from light.

Mounting and Imaging:

Wash the cells three times with PBST.

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Visualize the fluorescence using a microscope equipped with the appropriate filters for

Cy2 (Excitation: ~485 nm, Emission: ~515 nm).

Visualization of Experimental Workflow and
Signaling Pathway
Experimental Workflow for Immunofluorescence
The following diagram illustrates the key steps in the immunofluorescence protocol using a

Cy2-labeled secondary antibody.
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EGFR/MAPK Signaling Pathway
Cy2-labeled antibodies can be used to visualize key components of signaling pathways. The

diagram below illustrates a simplified EGFR/MAPK signaling cascade, which is often studied in

the context of cancer research. An antibody targeting the phosphorylated (activated) form of

ERK, followed by a Cy2-labeled secondary antibody, can be used to visualize the activation of

this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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